Tetrakis(dimethoxyboryl)methane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

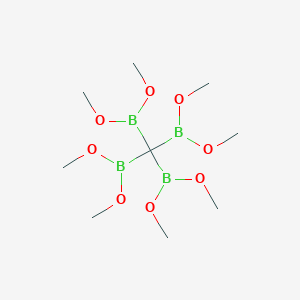

Tetrakis(dimethoxyboryl)methane, also known as this compound, is a useful research compound. Its molecular formula is C9H24B4O8 and its molecular weight is 303.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Tetrakis(dimethoxyboryl)methane has the molecular formula C9H24B4O8 and exhibits an orthorhombic crystal structure. The central carbon atom is coordinated tetrahedrally by four dimethoxyboryl groups, leading to a slightly distorted geometry with C—B bond lengths around 1.59 Å . This structural configuration contributes to its reactivity and utility in synthetic applications.

Synthetic Applications

- Synthesis of Organoboron Compounds :

- Formation of C-H Activation Products :

- Reactions with Mercuric Salts :

Material Science Applications

- Polymer Chemistry :

- Catalysis :

Case Studies and Research Findings

Several studies have highlighted the practical applications and benefits of using this compound:

- Study on Organoboron Synthesis : Research demonstrated that this compound could be effectively used to synthesize a range of organoboron compounds through nucleophilic substitution reactions, showcasing its role as a versatile synthetic intermediate .

- Polymer Development : Investigations into polymerization processes involving this compound revealed that it could enhance the mechanical properties of polymers, making them more suitable for industrial applications .

- Catalytic Applications : A study focused on its catalytic properties found that this compound could facilitate C-C bond formation under mild conditions, highlighting its potential in green chemistry initiatives aimed at reducing environmental impact .

Analyse Des Réactions Chimiques

Transesterification Reactions

Tetrakis(dimethoxyboryl)methane undergoes transesterification with diols to produce modified tetraboryl derivatives (Table 1) :

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pinacol | RT, 24 h | C[B(O₂C₂Me₄)]₄ | 85 |

| 1,3-Propanediol | 60°C, 12 h | C[B(O₂C₃H₆)]₄ | 78 |

These derivatives enhance solubility in nonpolar solvents for subsequent reactions.

Generation of Triborylmethyllithium Intermediate

Treatment with methyllithium generates a reactive borate intermediate :

textC[B(OR)₂]₄ + MeLi → Li⁺[C(B(OR)₂)₃⁻] + B(OR)₂Me

This intermediate reacts with carbonyl compounds to form 1,1-diboryl-1-alkenes:

textLi[C(B(OR)₂)₃] + R₁R₂C=O → R₁R₂C=C(B(OR)₂)₂ + LiOB(OR)₂

Intramolecular Cyclization

Diborylalkanes with halogen or tosyloxy substituents undergo cyclization upon deprotonation (Scheme 2) :

| Substrate | Base | Product | Oxidative Workup Yield (%) |

|---|---|---|---|

| X-C₃H₆-C[B(OR)₂]₂ (X = Br) | MeLi | Cyclopropylborane | 92 (Cyclopropanol) |

| TsO-C₄H₈-C[B(OR)₂]₂ | MeLi | Cyclobutylborane | 88 (Cyclobutanol) |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable stereocontrolled synthesis of tetrasubstituted alkenes (Table 2) :

| Diborylalkene | Aryl Halide | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 2-Ph-C[B(OR)₂]₂-C=CH₂ | 4-MeC₆H₄I | Pd(PPh₃)₄, K₂CO₃ | 2-Ph-4-MeC₆H₄-C=CH₂ | 76 |

| 1,1-Bis(B(OR)₂)-cyclohexene | 3-CF₃C₆H₄I | Pd(OAc)₂, SPhos | 3-CF₃C₆H₄-cyclohexene | 81 |

Diels-Alder and Diboration Reactions

The compound participates in cycloadditions and transition metal-catalyzed diborations (Scheme 3) :

Propriétés

Numéro CAS |

17936-80-0 |

|---|---|

Formule moléculaire |

C9H24B4O8 |

Poids moléculaire |

303.5 g/mol |

Nom IUPAC |

dimethoxy-[tris(dimethoxyboranyl)methyl]borane |

InChI |

InChI=1S/C9H24B4O8/c1-14-10(15-2)9(11(16-3)17-4,12(18-5)19-6)13(20-7)21-8/h1-8H3 |

Clé InChI |

DTBTXEPDQLXXDQ-UHFFFAOYSA-N |

SMILES |

B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |

SMILES canonique |

B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |

Synonymes |

Tetrakis(dimethoxyboryl)methane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.